Cas no 40047-22-1 (6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
6-(Benzyloxy)-1H-indole-2-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole-2-carboxylicacid, 6-(phenylmethoxy)-
- 6-(BENZYLOXY)-1H-INDOLE-2-CARBOXYLIC ACID
- 6-Benzyloxy-1H-indole-2-carboxylic acid
- 6-phenylmethoxy-1H-indole-2-carboxylic acid
- 6-Benzyloxy-indol-2-carbonsaeure
- 6-benzyloxy-indole-2-carboxylic acid
- 40047-22-1
- AB01204339-03
- NCGC00331954-01
- FT-0748998
- MFCD02664461
- 6-(BENZYLOXY)-1H-INDOLE-2-CARBOXYLICACID
- 2-carboxy-6-benzyloxy-1H-indole
- C91173
- AMY31790
- DTXSID00408486
- Z119989620
- AKOS000118396
- 6-Benzyloxyindole-2-carboxylic acid
- SCHEMBL3030893
- LRPMQYYRQWFNIA-UHFFFAOYSA-N
- EN300-15100
- 6-(Benzyloxy)-1H-indole-2-carboxylic Acid
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- MDL: MFCD02664461
- Inchi: 1S/C16H13NO3/c18-16(19)15-8-12-6-7-13(9-14(12)17-15)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,18,19)
- InChI Key: LRPMQYYRQWFNIA-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1C=CC2C=C(C(=O)O)NC=2C=1
Computed Properties
- Exact Mass: 267.09000
- Monoisotopic Mass: 267.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 341
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 62.3Ų
Experimental Properties
- Density: 1.342
- Boiling Point: 531.1 °C at 760 mmHg
- Flash Point: 275 °C
- Refractive Index: 1.696
- PSA: 62.32000
- LogP: 3.44510
6-(Benzyloxy)-1H-indole-2-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-(Benzyloxy)-1H-indole-2-carboxylic Acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-(Benzyloxy)-1H-indole-2-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 206200-1g |
6-Benzyloxy-1H-indole-2-carboxylic acid |
40047-22-1 | 1g |
$295.00 | 2023-09-09 | ||
| TRC | B705060-50mg |
6-(Benzyloxy)-1H-indole-2-carboxylic Acid |
40047-22-1 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B705060-100mg |
6-(Benzyloxy)-1H-indole-2-carboxylic Acid |
40047-22-1 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B705060-500mg |
6-(Benzyloxy)-1H-indole-2-carboxylic Acid |
40047-22-1 | 500mg |
$ 500.00 | 2023-04-18 | ||
| abcr | AB382816-1 g |
6-(Benzyloxy)-1H-indole-2-carboxylic acid |
40047-22-1 | 1g |
€495.40 | 2022-08-31 | ||
| abcr | AB382816-5 g |
6-(Benzyloxy)-1H-indole-2-carboxylic acid |
40047-22-1 | 5g |
€900.10 | 2022-08-31 | ||
| Chemenu | CM259599-250mg |
6-(Benzyloxy)-1H-indole-2-carboxylic acid |
40047-22-1 | 95%+ | 250mg |
$128 | 2023-02-02 | |
| Chemenu | CM259599-1g |
6-(Benzyloxy)-1H-indole-2-carboxylic acid |
40047-22-1 | 95%+ | 1g |
$300 | 2023-02-02 | |
| Chemenu | CM259599-5g |
6-(Benzyloxy)-1H-indole-2-carboxylic acid |
40047-22-1 | 95%+ | 5g |
$881 | 2023-02-02 | |
| Enamine | EN300-15100-0.05g |
6-(benzyloxy)-1H-indole-2-carboxylic acid |
40047-22-1 | 95.0% | 0.05g |
$39.0 | 2025-02-20 |
6-(Benzyloxy)-1H-indole-2-carboxylic Acid Suppliers
6-(Benzyloxy)-1H-indole-2-carboxylic Acid Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 6-(Benzyloxy)-1H-indole-2-carboxylic Acid
Introduction to 6-(Benzyloxy)-1H-indole-2-carboxylic Acid (CAS No. 40047-22-1)
6-(Benzyloxy)-1H-indole-2-carboxylic Acid, identified by its Chemical Abstracts Service (CAS) number 40047-22-1, is a significant compound in the realm of pharmaceutical and biochemical research. This indole derivative has garnered attention due to its structural versatility and potential applications in drug development, particularly in the synthesis of bioactive molecules. The compound’s unique framework, featuring a benzyloxy substituent at the 6-position of the indole ring and a carboxylic acid group at the 2-position, makes it a valuable scaffold for medicinal chemists exploring novel therapeutic agents.
The indole core is a well-documented motif in medicinal chemistry, known for its presence in numerous bioactive natural products and pharmacologically relevant compounds. Its aromatic system and ability to engage in hydrogen bonding interactions make it an attractive scaffold for designing molecules with specific biological activities. In particular, modifications at the 2- and 6-positions of the indole ring have been extensively studied for their impact on pharmacokinetic properties and target binding affinity.
The benzyloxy group appended to the 6-position of 6-(Benzyloxy)-1H-indole-2-carboxylic Acid introduces hydrophobicity and steric bulk, which can influence both solubility and metabolic stability. This feature is particularly relevant in drug design, where optimizing pharmacokinetic profiles is critical for achieving desired therapeutic outcomes. Additionally, the presence of a carboxylic acid moiety at the 2-position provides a site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological properties.
Recent advancements in computational chemistry and structure-based drug design have highlighted the importance of indole derivatives in addressing various therapeutic challenges. Studies have demonstrated that modifications to the indole scaffold can modulate interactions with biological targets such as enzymes and receptors. For instance, research has shown that indole derivatives exhibit potential as inhibitors of enzymes involved in inflammatory pathways, making them candidates for treating chronic inflammatory diseases.
In the context of oncology research, 6-(Benzyloxy)-1H-indole-2-carboxylic Acid has been explored as a precursor in the synthesis of molecules targeting oncogenic pathways. The benzyloxy group’s ability to enhance binding affinity to protein targets has been leveraged in designing small-molecule inhibitors with improved efficacy. Furthermore, the carboxylic acid functionality allows for conjugation with other bioactive moieties, facilitating the development of prodrugs or targeted delivery systems.
The compound’s relevance extends to neuropharmacology as well. Indole derivatives have shown promise in modulating neurotransmitter systems, and 6-(Benzyloxy)-1H-indole-2-carboxylic Acid could serve as a building block for developing novel therapeutics for neurological disorders. Its structural features may enable interactions with receptors or enzymes implicated in conditions such as Alzheimer’s disease or Parkinson’s disease, where precise modulation of neural activity is essential.
From a synthetic chemistry perspective, 6-(Benzyloxy)-1H-indole-2-carboxylic Acid exemplifies the utility of indole derivatives as versatile intermediates. The compound can be synthesized through well-established protocols involving functional group transformations on the indole core. Advances in green chemistry have also influenced its preparation, with methods emphasizing atom economy and minimal waste generation becoming increasingly prevalent. Such sustainable approaches align with broader industry trends toward environmentally conscious pharmaceutical manufacturing.
The exploration of 6-(Benzyloxy)-1H-indole-2-carboxylic Acid also intersects with biomaterials science. Researchers are investigating its potential as a component in hydrogels or polymers designed for drug delivery applications. The indole moiety’s ability to form hydrogen bonds and its aromaticity contribute to material properties that could enhance controlled release formulations or tissue integration.
In summary, 6-(Benzyloxy)-1H-indole-2-carboxylic Acid (CAS No. 40047-22-1) represents a promising compound with diverse applications across pharmaceutical research. Its unique structural features—combining a benzyloxy group at the 6-position with a carboxylic acid at the 2-position—make it a versatile scaffold for developing bioactive molecules targeting various diseases. As computational methods and synthetic techniques continue to evolve, compounds like this will remain integral to advancing therapeutic innovation.
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